molecular formula C26H49NO4 B13833031 tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate

tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate

Cat. No.: B13833031
M. Wt: 439.7 g/mol
InChI Key: CTHUQQFNFRTUSM-NFLDGVBHSA-N
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Description

tert-Butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate is a complex organic compound that features a unique oxazolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the oxazolidine ring, followed by the introduction of the tert-butyl ester and the pentadec-1-enyl side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxazolidine ring can be reduced to form different amine derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the oxazolidine ring can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of oxazolidine derivatives on biological systems. Its potential as a bioactive molecule makes it a subject of interest in pharmacological studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S,5R)-5-hydroxy-2-(hydroxymethyl)-5-methyl-piperidine-1-carboxylate
  • tert-Butyl (2S,5R)-5-hydroxy-2-(hydroxymethyl)-5-methyl-oxazolidine-3-carboxylate

Uniqueness

tert-Butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate is unique due to its specific combination of functional groups and its oxazolidine ring structure. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H49NO4

Molecular Weight

439.7 g/mol

IUPAC Name

tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C26H49NO4/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-22(21-28)27(26(5,6)30-23)24(29)31-25(2,3)4/h19-20,22-23,28H,7-18,21H2,1-6H3/b20-19+/t22?,23-/m1/s1

InChI Key

CTHUQQFNFRTUSM-NFLDGVBHSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CO

Canonical SMILES

CCCCCCCCCCCCCC=CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CO

Origin of Product

United States

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